2-Bromophenyl 3-piperidinyl ether hydrochloride
Description
2-Bromophenyl 3-piperidinyl ether hydrochloride is a brominated aromatic compound featuring a piperidine ring connected via an ether linkage to a 2-bromophenyl group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical synthesis applications. This compound is often utilized as an intermediate in synthesizing biologically active molecules, including antidepressants and other central nervous system (CNS) agents .
Properties
IUPAC Name |
3-(2-bromophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-10-5-1-2-6-11(10)14-9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZLWVAOELPHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220037-18-2 | |
| Record name | Piperidine, 3-(2-bromophenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Preparation of 3-Piperidinyl Derivatives
The 3-piperidinyl fragment is commonly synthesized via chiral or racemic routes involving piperidone intermediates. A notable method involves:
Grignard Reaction: Starting from N-benzyl-3-piperidone, a phenylmagnesium bromide Grignard reagent is added under anhydrous conditions (THF or diethyl ether solvent) at low temperatures (0-5 °C). This step forms a 3-phenylpiperidine intermediate after workup and purification.
Hydrogenation: The N-benzyl protecting group is removed by catalytic hydrogenation (Pd/C catalyst, ethanol solvent, mild acidic conditions) to yield the free 3-phenylpiperidine.
Protection and Functionalization: Hydroxyl groups may be protected by silyl groups (tert-butyldimethylsilyl) for further functionalization and purification steps.
This methodology yields high purity 3-piperidinyl intermediates with yields exceeding 90%, confirmed by TLC and mass spectrometry.
Introduction of Bromophenyl Group
The bromophenyl moiety, specifically the 2-bromophenyl group, can be introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution depending on the starting materials.
A notable synthetic route for related compounds (e.g., 1-(4-bromophenyl)piperidine) involves:
Nucleophilic Aromatic Substitution: Reacting bromobenzene with piperidine in the presence of a sterically hindered base (potassium tert-butoxide or sodium tert-amylate) in sulfolane solvent at elevated temperatures (150-180 °C) to form N-phenylpiperidine derivatives.
Selective Bromination: Subsequent bromination of N-phenylpiperidine using brominating agents such as N-bromosuccinimide (NBS) or dibromohydantoin (DBDMH) in organic solvents (acetonitrile or dichloromethane) at mild temperatures (15-40 °C), catalyzed by tetra-n-butyl ammonium tetraphenylborate to enhance para-selectivity.
This two-step process yields brominated piperidine derivatives with high regioselectivity and purity, suitable for further ether formation.
Formation of 2-Bromophenyl 3-piperidinyl Ether
The critical step is the formation of the ether bond between the 2-bromophenyl group and the 3-piperidinyl moiety. Commonly employed methods include:
Nucleophilic Substitution (SN2) Reaction: The 3-piperidinyl compound bearing a suitable leaving group (e.g., halide or tosylate) reacts with 2-bromophenol or its derivatives under basic conditions to form the ether linkage.
Catalyzed Etherification: Using phase transfer catalysts or copper-catalyzed Ullmann-type coupling can improve yields and selectivity.
Protecting Group Strategies: Hydroxyl groups on the piperidinyl ring may be protected during the reaction to prevent side reactions, followed by deprotection to yield the free ether.
Although explicit detailed protocols for this exact ether formation step in 2-bromophenyl 3-piperidinyl ether hydrochloride are less commonly published, the general principles from related piperidinyl ether syntheses apply.
Conversion to Hydrochloride Salt
The free base 2-bromophenyl 3-piperidinyl ether is converted to its hydrochloride salt by:
Acidification: Treatment with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol, ethyl acetate) under controlled temperature to precipitate the hydrochloride salt.
Purification: Recrystallization from solvents such as dichloromethane/n-heptane mixtures to achieve high purity and yield.
Summary of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Grignard Reaction | Phenylmagnesium bromide, N-benzyl-3-piperidone, THF | 0-5 °C, 1-2 hours | ~90 | Anhydrous, nitrogen atmosphere |
| Hydrogenation | Pd/C catalyst, ethanol, glacial acetic acid | 60 °C, 1-3 hours | High | Removes N-benzyl protecting group |
| Nucleophilic Aromatic Substitution | Bromobenzene, piperidine, potassium tert-butoxide, sulfolane | 150-180 °C, 4 hrs | 84.1 | Produces N-phenylpiperidine intermediate |
| Bromination | NBS or DBDMH, acetonitrile or dichloromethane, catalyst | 15-40 °C, 1-2 hrs | High | Para-selective bromination with catalyst |
| Ether Formation | 2-bromophenol derivative, 3-piperidinyl derivative, base/catalyst | Variable | Variable | SN2 or Ullmann-type coupling |
| Salt Formation | HCl acidification, recrystallization solvents | Ambient | High | Produces hydrochloride salt |
Research Findings and Advantages
The described synthetic routes emphasize high yield, regioselectivity, and purity , crucial for pharmaceutical intermediates.
Use of readily available raw materials such as bromobenzene and piperidine reduces cost and facilitates industrial scalability.
Catalysts like tetra-n-butyl ammonium tetraphenylborate improve selectivity in bromination, minimizing side products.
Protection/deprotection strategies ensure functional group compatibility during multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromophenyl 3-piperidinyl ether hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of phenyl piperidinyl ether.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium hydroxide (NaOH) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while reduction can produce phenyl piperidinyl ether.
Scientific Research Applications
Medicinal Chemistry
2-Bromophenyl 3-piperidinyl ether hydrochloride is primarily recognized for its potential in drug development. Its structural characteristics allow it to serve as a precursor in the synthesis of various pharmaceuticals. Notably, research indicates that this compound may exhibit:
- Antiviral Properties : Preliminary studies suggest that it can inhibit viral replication, making it a candidate for antiviral drug development .
- Neurotransmitter Modulation : The piperidine moiety may influence interactions with neurotransmitter receptors, potentially affecting neurological pathways .
Organic Synthesis
This compound is utilized as a building block in the synthesis of more complex molecules. Its reactivity allows it to participate in various organic reactions, including:
- Nucleophilic Substitution Reactions : The bromine atom can be substituted with other nucleophiles under appropriate conditions.
- Formation of Complex Molecules : It serves as an intermediate in the synthesis of other bioactive compounds, facilitating the development of new therapeutic agents.
Recent studies have focused on the biological activities of this compound. For instance:
- A study demonstrated its potential antimicrobial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 2.7 µM for structurally related compounds.
- Another investigation highlighted its interaction with specific molecular targets, suggesting mechanisms by which it exerts its biological effects on neurotransmission and pain modulation .
Mechanism of Action
The mechanism of action of 2-Bromophenyl 3-piperidinyl ether hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to specific sites, while the piperidinyl ether moiety can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups | Applications |
|---|---|---|---|---|---|
| 2-Bromophenyl 3-piperidinyl ether HCl | C₁₁H₁₄BrClNO | 306.60 | 2-Bromophenyl, piperidine | Ether, hydrochloride | Pharmaceutical intermediates |
| Compound A | C₁₇H₂₅BrClNO | 390.75 | 4-Bromo-2-(tert-butyl)phenoxy | Ether, ethyl, hydrochloride | Drug discovery |
| Compound C | C₁₂H₁₅BrClNO₂ | 320.62 | 2-Bromophenyl, cyclobutane | Carboxylate, hydrochloride | Peptide mimetics |
| Compound D | C₇H₇BrClNO | 236.50 | 2-Bromophenyl, formamide | Amide, hydrochloride | Heterocycle synthesis |
| Compound E | C₁₂H₉BrO | 249.11 | 3-Bromophenyl, phenyl ether | Ether | Flame retardants (historical) |
Key Findings from Comparative Analysis
Substituent Effects: Electron-withdrawing groups (e.g., bromine, chlorine) enhance electrophilic reactivity but may reduce metabolic stability. The tert-butyl group in Compound A increases lipophilicity, favoring blood-brain barrier penetration . Piperidine’s basicity in the target compound facilitates salt formation (e.g., hydrochloride), improving solubility for intravenous formulations .
Ethyl spacers in Compounds A and B balance rigidity and flexibility, optimizing receptor interactions .
Environmental and Metabolic Fate :
- Brominated diphenyl ethers (e.g., Compound E) exhibit environmental persistence, whereas the target compound’s piperidine moiety may facilitate biodegradation via enzymatic N-dealkylation .
Biological Activity
Overview
2-Bromophenyl 3-piperidinyl ether hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a brominated phenyl group linked to a piperidine moiety, which is believed to influence its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromophenyl group enhances binding affinity to biological sites, while the piperidinyl ether moiety may modulate the compound's overall activity. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting viral replication, suggesting interactions with viral proteins essential for replication processes .
- Receptor Modulation : Preliminary studies indicate possible interactions with neurotransmitter receptors, which may affect neurological pathways .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antiviral Activity : The compound has been reported to inhibit the replication of various viruses, making it a candidate for further investigation in antiviral drug development .
- Neuropharmacological Effects : Its structural similarity to other bioactive compounds suggests potential effects on neurotransmitter systems, which could be beneficial in treating neurological disorders .
Case Studies and Research Findings
Several studies have investigated the biological properties of this compound and its analogs. Below are key findings:
-
Antiviral Studies :
- A study demonstrated that derivatives of this compound exhibited significant inhibition against flavivirus proteases, indicating potential as antiviral agents against diseases such as Zika and dengue .
- Table 1 summarizes the inhibitory concentrations (IC50) of various derivatives against viral proteases:
Compound IC50 (μM) Target Compound 1 0.52 ZVpro (Zika Virus) Compound 2 1.0 Dengue Virus Compound 3 >10 Non-specific - Neurotransmitter Interaction :
- Cytotoxicity Assessments :
Synthesis and Structural Variants
The synthesis of this compound can be achieved through several chemical reactions, including nucleophilic substitutions and coupling reactions. Variations in the piperidine or phenyl substituents can significantly alter the biological activity and pharmacological properties of the resulting compounds.
Q & A
Q. What safety protocols are essential for handling brominated aromatic intermediates?
- Methodological Answer : Use fume hoods with HEPA filters, nitrile gloves, and polypropylene lab coats. Monitor airborne bromine levels via real-time sensors. Quench reactive bromine residues with sodium thiosulfate before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
